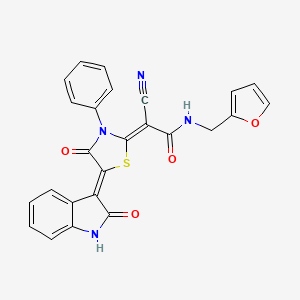![molecular formula C17H18ClNO5S B3012330 N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide CAS No. 338424-26-3](/img/structure/B3012330.png)
N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide, also known as N-(4-chlorophenyl)-2-hydroxy-3-sulfamoylbenzamide (CPSB), is an organic compound with a wide range of scientific applications. It is a crystalline, white powder that is soluble in water and insoluble in organic solvents. CPSB has been studied extensively for its potential uses in drug synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Quantum Mechanical and Spectroscopic Studies
N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide and related compounds have been characterized through various spectroscopic methods such as FT-IR, FT-RAMAN, UV, 1H NMR, and 13C NMR. These studies are essential for understanding the molecular geometry and electronic properties of such compounds, which is crucial in the development of pharmaceuticals and materials (Chandralekha et al., 2019).
Anticancer Applications
Research has shown that certain sulfonamide derivatives, similar in structure to this compound, exhibit potent anticancer effects. These compounds have demonstrated the ability to inhibit the growth of various human cancer cells and induce cell apoptosis, making them potential candidates for cancer therapy (Liu et al., 2012).
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to understand their interaction with enzymes like cyclooxygenase-2. These studies help in predicting the biological activity and potential therapeutic uses of these compounds (Al-Hourani et al., 2015).
Enzyme Inhibition for Neurodegenerative Diseases
Compounds structurally similar to this compound have shown significant activity against enzymes like acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's (Fatima et al., 2013).
Antiviral Properties
Research on derivatives of this compound family has indicated anti-tobacco mosaic virus activity, showcasing potential in antiviral research and treatment (Chen et al., 2010).
Fungicidal Activities
Studies have revealed that certain compounds in this chemical family possess broad-spectrum fungicidal activities. This highlights their potential in agricultural and pharmaceutical applications to combat fungal infections (Yu et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-17(21,16(20)19-13-5-3-12(18)4-6-13)11-25(22,23)15-9-7-14(24-2)8-10-15/h3-10,21H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKOTSXOFOSMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)OC)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

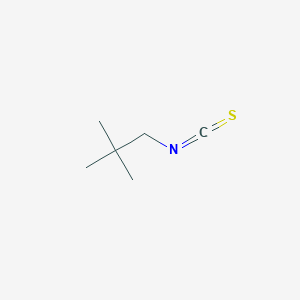

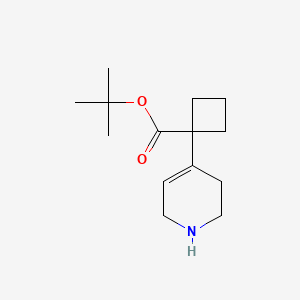
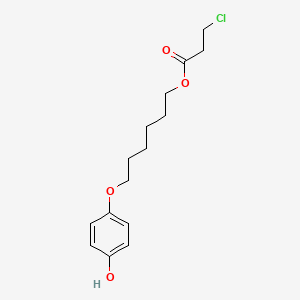
![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)
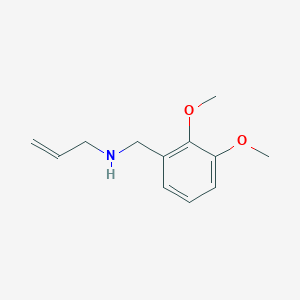
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)
